N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide
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Overview
Description
N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide is a complex organic compound with a unique structure that includes a thiazepane ring, a tolyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the tolyl group is usually done via Friedel-Crafts alkylation, while the sulfonyl group can be added through sulfonation reactions. The final step involves the coupling of the intermediate with propionamide under amide bond formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring and the tolyl group can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products of these reactions would depend on the specific conditions used. For example, oxidation of the tolyl group could yield a carboxylic acid, while reduction of the sulfonyl group would yield a sulfide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific pathways involving the thiazepane ring.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues, while the thiazepane ring could provide specificity for certain targets.
Comparison with Similar Compounds
Similar compounds to N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide include other thiazepane derivatives and sulfonyl-containing compounds. What sets this compound apart is the combination of the thiazepane ring with the tolyl and sulfonyl groups, which could confer unique properties such as increased stability or specificity for certain targets. Examples of similar compounds include:
- N-(3-methyl-4-((7-(p-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide
- N-(3-methyl-4-((7-(m-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide
These compounds share structural similarities but may differ in their reactivity and applications due to the position of the tolyl group.
Properties
IUPAC Name |
N-[3-methyl-4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-4-22(25)23-18-9-10-21(17(3)15-18)29(26,27)24-12-11-20(28-14-13-24)19-8-6-5-7-16(19)2/h5-10,15,20H,4,11-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLLGPHHMJAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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